

# 3-methylcatechol 2-benzyl ether structure and properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(Benzyloxy)-3-methylphenol

CAS No.: 150710-99-9

Cat. No.: B3242267

[Get Quote](#)

## Executive Summary

3-Methylcatechol 2-benzyl ether (CAS: 150710-99-9), systematically known as **2-(benzyloxy)-3-methylphenol**, represents a critical challenge in regioselective organic synthesis.<sup>[1][2]</sup> Unlike its symmetric catechol counterparts, the 3-methyl substituent introduces a steric and electronic bias that complicates direct mono-protection.<sup>[1]</sup> While the 1-benzyl isomer is thermodynamically and kinetically favored under standard Williamson etherification conditions due to lower steric hindrance, the 2-benzyl isomer is the requisite intermediate for accessing 8-substituted-1,4-benzodioxane pharmacophores.<sup>[1]</sup>

This guide outlines the physicochemical profile of the molecule, delineates the "Baeyer-Villiger Route" for high-fidelity synthesis, and provides a self-validating protocol for differentiating regioisomers using Nuclear Overhauser Effect (NOE) NMR spectroscopy.<sup>[1]</sup>

## Part 1: Molecular Architecture & Physicochemical Profile<sup>[1]</sup>

The molecule features a catechol core where the "internal" hydroxyl group (position 2) is protected as a benzyl ether, leaving the "external" hydroxyl (position 1) free. This specific arrangement is sterically crowded, with the benzyl ether flanked by a hydroxyl group and a methyl group.<sup>[1]</sup>

## Table 1: Physicochemical Data

Property	Specification	Notes
IUPAC Name	2-(Benzyloxy)-3-methylphenol	Often referred to as 2-benzyloxy-m-cresol. <sup>[1]</sup>
CAS Number	150710-99-9	Distinct from the 1-benzyl isomer (CAS 113068-80-7). <sup>[1]</sup>
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	
Molecular Weight	214.26 g/mol	
Physical State	Viscous Oil / Low-melting Solid	Tends to crystallize upon high purity isolation. <sup>[1]</sup>
Solubility	DCM, EtOAc, MeOH	Insoluble in water. <sup>[1]</sup>
Acidity (pKa)	~10.0 (Phenolic OH)	Less acidic than catechol due to mono-alkylation. <sup>[1]</sup>
Key Feature	Intramolecular H-Bonding	Strong H-bond between C1-OH and C2-OBn oxygen. <sup>[1]</sup>

## Part 2: Synthetic Routes & Regiochemical Control

### The Regioselectivity Paradox

Direct alkylation of 3-methylcatechol with benzyl bromide and a base (e.g.,

, Acetone) typically yields a mixture favoring the 1-benzyl ether (approx. 3:1 to 5:1 ratio).<sup>[1]</sup>

- Steric Factor: The C1-OH is flanked by a hydrogen (C6) and the C2-OH.<sup>[1]</sup> The C2-OH is "sandwiched" between the C1-OH and the C3-Methyl, making it significantly more hindered.<sup>[1]</sup>

- Electronic Factor: The inductive effect of the C3-methyl group slightly increases the electron density at C2, potentially making the C2-phenoxide less stable (and less reactive) than the C1-phenoxide.[1]

## The Solution: The Baeyer-Villiger Oxidation Route

To guarantee the synthesis of the 2-benzyl isomer without difficult chromatographic separations, a "oxidation-hydrolysis" strategy is superior.[1] This route starts with 2-benzyloxy-3-methylbenzaldehyde, fixing the oxygen positions before the phenol is even generated.[1]

Mechanism:

- Starting Material: 2-Benzyloxy-3-methylbenzaldehyde.[1][2][3]
- Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) performs a Baeyer-Villiger oxidation, inserting an oxygen to form the formate ester.[1]
- Hydrolysis: Basic hydrolysis (NaOH) cleaves the formate to reveal the phenol.[1]

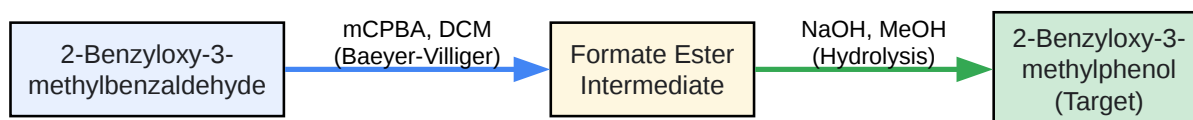


Figure 1: Regiospecific Synthesis via Baeyer-Villiger Oxidation

[Click to download full resolution via product page](#)

[1][2][4]

## Part 3: Experimental Protocols

### Protocol A: Synthesis via Baeyer-Villiger Oxidation (Recommended)

Use this protocol for high-purity applications in drug discovery.[1]

Reagents:

- 2-Benzyloxy-3-methylbenzaldehyde (1.0 eq)[1][3]

- m-Chloroperbenzoic acid (mCPBA) (1.2 eq, 70-75%)[1]
- Dichloromethane (DCM)
- 10% Aqueous NaOH[1]

#### Step-by-Step:

- Dissolution: Dissolve 20.0 g (approx. 88 mmol) of 2-benzyloxy-3-methylbenzaldehyde in 150 mL of DCM. Cool to 0°C.[1][4][5]
- Oxidation: Add mCPBA (1.2 eq) portion-wise over 30 minutes. Allow the mixture to warm to room temperature and stir for 10–12 hours. Monitor by TLC for disappearance of aldehyde.
- Quench: Wash the organic layer with saturated (2x) to remove m-chlorobenzoic acid byproduct, then with saturated to quench peroxides.[1]
- Hydrolysis: Evaporate the DCM. Dissolve the crude formate ester in methanol (100 mL). Add 10% NaOH (2.0 eq) at 0°C. Stir for 3 hours.
- Workup: Neutralize with 1N HCl. Extract with EtOAc.[1] Dry over and concentrate.
- Purification: Flash chromatography (Hexane:EtOAc 9:1) yields the pure phenol.[1][3]

## Protocol B: Characterization & Self-Validation (NMR)

How to prove you have the 2-benzyl and not the 1-benzyl isomer.

The definitive proof lies in NOE (Nuclear Overhauser Effect) spectroscopy.

- Experiment: Irradiate the Benzyl-signal (~5.0 ppm).
- Result for Target (2-benzyl): You will observe a strong NOE enhancement of the Methyl-

signal (~2.2 ppm) because they are spatially adjacent.[1]

- Result for Impurity (1-benzyl): No NOE enhancement of the methyl group (too distant).[1]

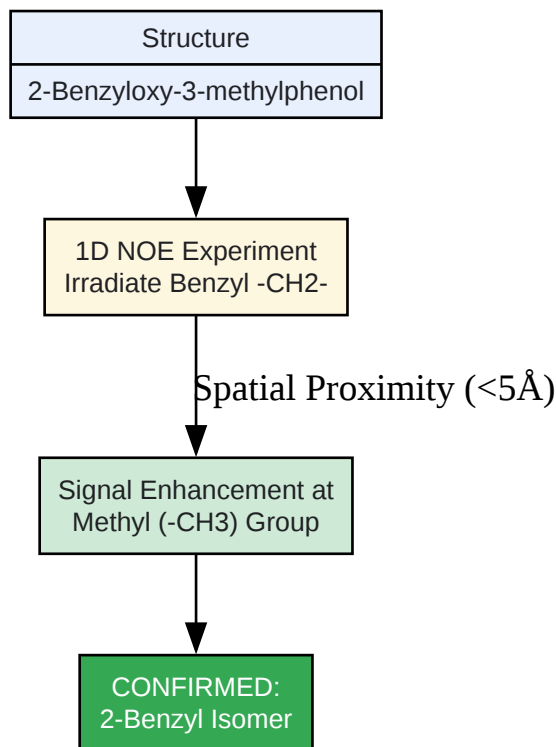


Figure 2: Structural Validation via NMR Spectroscopy

[Click to download full resolution via product page](#)

## Part 4: Applications in Drug Development

The 2-benzyloxy-3-methylphenol scaffold is a "privileged structure" for synthesizing 8-substituted-1,4-benzodioxanes.[1]

- Chiral Benzodioxanes: Reaction of this phenol with epichlorohydrin or glycidyl tosylate (followed by cyclization) yields 8-methyl-1,4-benzodioxane derivatives.[1]
- Pharmacology: These derivatives are key intermediates for:
  - Alpha-adrenergic blockers: Used in hypertension management.[1]
  - Dopamine D4 antagonists: Investigated for antipsychotic activity.[1]

- Linker Chemistry: The free phenol at C1 allows for coupling to macrocycles or PROTAC linkers, while the C2-benzyl group serves as a robust protecting group that can be removed via hydrogenolysis ( , Pd/C) late in the synthesis.[1]

## References

- European Patent Office. (1999).[1] Process for producing catechol derivatives.[1][2][3] EP0900775A1.[1]
- National Institutes of Health (PubChem). (2024).[1] 3-Methylcatechol (Compound Summary). [1][6]
- LookChem. (2024).[1] 2-Benzyloxy-3-methylphenol Product Data.
- PrecisionFDA. (2024). 2-(Benzyloxy)phenol Structure and Analogues.[1][3][7][8]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [[hymasynthesis.com](http://hymasynthesis.com)]
- 2. [patentimages.storage.googleapis.com](http://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](http://patentimages.storage.googleapis.com)]
- 3. EP0900775A1 - Process for producing catechol derivatives - Google Patents [[patents.google.com](http://patents.google.com)]
- 4. Organic Syntheses Procedure [[orgsyn.org](http://orgsyn.org)]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxy pyridine - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. 3-Methylcatechol | C7H8O2 | CID 340 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 7. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [[patents.google.com](http://patents.google.com)]

- [8. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents \[patents.google.com\]](#)
- To cite this document: BenchChem. [3-methylcatechol 2-benzyl ether structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3242267/docs#3-methylcatechol-2-benzyl-ether-structure-and-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)